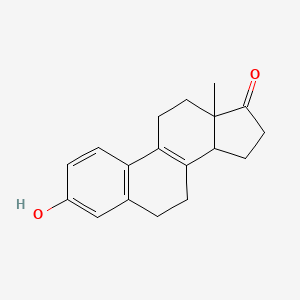

delta8,9-Dehydroestrone

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

La 9-Déhydroestrone, également connue sous le nom de Δ8-estrone ou d'estra-1,3,5(10),8-tétraen-3-ol-17-one, est un œstrogène naturel que l'on trouve chez les chevaux. Elle est étroitement liée à d'autres œstrogènes équins tels que l'équiline, l'équilénine et l'estrone. Ce composé est un constituant mineur (3,5 %) des œstrogènes conjugués (Premarin) et produit la 8,9-déhydro-17β-estradiol comme métabolite actif important .

Méthodes De Préparation

Voies de synthèse et conditions de réaction

La synthèse de la 9-Déhydroestrone implique la déshydrogénation de l'estrone. Ce processus nécessite généralement des catalyseurs spécifiques et des conditions de réaction contrôlées pour assurer la formation du produit souhaité. Les voies de synthèse et les conditions de réaction exactes peuvent varier, mais elles impliquent généralement l'utilisation d'agents oxydants forts et de paramètres spécifiques de température et de pression .

Méthodes de production industrielle

La production industrielle de la 9-Déhydroestrone implique souvent l'extraction et la purification d'œstrogènes conjugués à partir de sources naturelles, telles que l'urine des juments gestantes. Les œstrogènes extraits sont ensuite soumis à des processus chimiques pour isoler et purifier la 9-Déhydroestrone .

Analyse Des Réactions Chimiques

Types de réactions

La 9-Déhydroestrone subit diverses réactions chimiques, notamment :

Oxydation : Conversion en 8,9-déhydro-17β-estradiol.

Réduction : Formation de dérivés réduits.

Substitution : Réactions impliquant le remplacement de groupes fonctionnels.

Réactifs et conditions courants

Les réactifs courants utilisés dans ces réactions comprennent des agents oxydants comme le permanganate de potassium et des agents réducteurs comme l'hydrure de lithium et d'aluminium. Les réactions se produisent généralement dans des conditions contrôlées, y compris des températures et des niveaux de pH spécifiques .

Principaux produits formés

Les principaux produits formés à partir de ces réactions comprennent la 8,9-déhydro-17β-estradiol et d'autres dérivés réduits ou substitués de la 9-Déhydroestrone .

4. Applications de la recherche scientifique

La 9-Déhydroestrone a plusieurs applications de recherche scientifique :

Chimie : Utilisé comme composé de référence dans l'étude de l'activité estrogénique et du métabolisme.

Biologie : Investigué pour son rôle dans la régulation hormonale et l'interaction avec les récepteurs des œstrogènes.

Médecine : Étudié pour son utilisation potentielle dans le traitement hormonal substitutif et ses effets sur les symptômes de la ménopause.

Industrie : Utilisé dans la production d'œstrogènes conjugués pour des applications pharmaceutiques

5. Mécanisme d'action

La 9-Déhydroestrone exerce ses effets en se liant aux récepteurs des œstrogènes (ER) dans divers tissus. Lors de la liaison, elle induit des changements conformationnels dans le récepteur, conduisant à l'activation de voies spécifiques d'expression génique. Cette activation entraîne divers effets physiologiques, notamment la régulation des fonctions reproductives, le métabolisme osseux et la santé cardiovasculaire .

Applications De Recherche Scientifique

9-Dehydroestrone has several scientific research applications:

Chemistry: Used as a reference compound in the study of estrogenic activity and metabolism.

Biology: Investigated for its role in hormone regulation and interaction with estrogen receptors.

Medicine: Studied for its potential use in hormone replacement therapy and its effects on postmenopausal symptoms.

Industry: Utilized in the production of conjugated estrogens for pharmaceutical applications

Mécanisme D'action

9-Dehydroestrone exerts its effects by binding to estrogen receptors (ER) in various tissues. Upon binding, it induces conformational changes in the receptor, leading to the activation of specific gene expression pathways. This activation results in various physiological effects, including the regulation of reproductive functions, bone metabolism, and cardiovascular health .

Comparaison Avec Des Composés Similaires

Composés similaires

Equiline : Un autre œstrogène équin avec une activité estrogénique similaire.

Equilénine : Étroitement lié à la 9-Déhydroestrone, avec une structure légèrement différente.

Estrone : Un œstrogène naturel qui est un précurseur de la 9-Déhydroestrone.

Unicité

La 9-Déhydroestrone est unique en raison de sa structure spécifique et de la présence d'une double liaison dans le cycle B stéroïdien. Cette caractéristique structurelle contribue à son profil pharmacologique distinct et à son activité estrogénique tissulaire sélective .

Propriétés

IUPAC Name |

3-hydroxy-13-methyl-7,11,12,14,15,16-hexahydro-6H-cyclopenta[a]phenanthren-17-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H20O2/c1-18-9-8-14-13-5-3-12(19)10-11(13)2-4-15(14)16(18)6-7-17(18)20/h3,5,10,16,19H,2,4,6-9H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OUGSRCWSHMWPQE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC12CCC3=C(C1CCC2=O)CCC4=C3C=CC(=C4)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H20O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

268.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

35419-83-1 |

Source

|

| Record name | NSC124415 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=124415 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.